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Compound of Interest

Compound Name: 2-Oxaadamantan-1-ylmethanol

cat. No.: B3097192

The defining feature of 2-oxaadamantan-1-ylmethanol is its diamondoid cage, a rigid tricyclic
structure derived from adamantane. The strategic replacement of a methylene bridge with an
oxygen atom at the 2-position fundamentally alters the molecule's electronic and physical
properties.

Structural Analysis

The core structure of 2-oxaadamantan-1-ylmethanol is ((1r,3s,5r,7s)-2-oxaadamantan-1-
yl)methanol.[1] The oxygen heteroatom introduces polarity into the otherwise nonpolar
hydrocarbon cage. This, combined with the primary alcohol (-CH20H) at a bridgehead position
(C1), creates a molecule with both lipophilic and hydrophilic regions. The C1 position is
adjacent to the ether oxygen, influencing the local electronic environment and reactivity. The
rigidity of the cage ensures that the hydroxymethyl group is held in a fixed spatial orientation, a
valuable trait for designing molecules with high receptor specificity.

Caption: Structure of 2-oxaadamantan-1-ylmethanol.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its core
properties can be summarized and inferred from its structure and related analogs. The
presence of both a hydrogen bond donor (-OH) and acceptor (ether oxygen) significantly
influences its solubility and melting point compared to adamantane itself.
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Property Value | Description Source
Molecular Formula C10H1602 [1112]
Molecular Weight 168.23 g/mol [1][2]
CAS Number 1303974-14-2 2]

((1r,3s,5r,7s)-2-0xaadamantan-
IUPAC Name [1]
1-yl)methanol

Expected to be a crystalline
Appearance " Inferred
solid.

Expected to have improved
aqueous solubility over

Solubility adamantane analogs due to [1]
the polar ether and alcohol

groups.

The oxaadamantane backbone
is highly resilient. Related
nitro-substituted derivatives

Thermal Stability exhibit decomposition [1]
temperatures above 250°C,
suggesting high thermal
stability.

Recommended to be stored

under an inert atmosphere in a
Storage [2]

dark place at room

temperature.

Spectroscopic Characterization Profile

No publicly available, peer-reviewed spectra for 2-oxaadamantan-1-ylmethanol currently
exist. However, a predictive analysis based on its structural analog, 1-adamantanemethanol,
and other published 2-oxaadamantane derivatives allows for a reliable estimation of its key
spectroscopic features.[1][3]
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Predicted Chemical

Technique Feature . Rationale
Shift | Frequency
Protons adjacent to
the hydroxyl group are
1H NMR -CHz- (hydroxymethyl) & 3.5-4.0 ppm deshielded. This is a

characteristic region

for such groups.[1]

Adamantane cage

The rigid cage protons
will appear as a
complex series of
multiplets in the

upfield region. The

0 1.5-2.8 ppm presence of the ether
protons _
oxygen will cause
downfield shifts for
adjacent protons
compared to 1-
adamantanemethanol.
The chemical shift of
the hydroxyl proton is
oK 5 ~2.7 ppm (variable) concentration and
solvent-dependent
and will appear as a
singlet.[3]
The quaternary
carbon bonded to the
hydroxyl group and
13C NMR Quaternary C1 0 ~95-100 ppm adjacent to the ether
oxygen is expected to
be significantly
deshielded.[3]
Typical range for a
-CH20H 4 ~60-70 ppm primary alcohol
carbon.
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The carbons of the
cage will show distinct
Adamantane cage signals, with those
0 25-80 ppm
carbons closer to the ether
oxygen appearing

further downfield.

Characteristic of the
3200-3600 cm~1
IR Spectroscopy O-H stretch hydrogen-bonded
(broad)
hydroxyl group.[1]

Aliphatic C-H bonds of
C-H stretch (sp?) 2850-3000 cm—1 the adamantane cage

and methylene group.

Strong absorptions

corresponding to the
C-O stretch 1050-1150 cm~1 C-O bonds of the

primary alcohol and

the ether linkage.[1]

Synthesis Strategies

The synthesis of 2-oxaadamantane derivatives has historically been challenging, often
requiring multi-step, low-yielding processes or expensive reagents.[3] However, recent
advancements have made these valuable building blocks more accessible.

Key Synthetic Approaches

o Transannular Cyclization: The classical approach involves the cyclization of
bicyclo[3.3.1]nonane derivatives. This method, while foundational, is often laborious due to
the synthesis of the bicyclic precursor.[3]

o Skeletal Rearrangement of Adamantanes: A more modern and efficient method involves the
reaction of readily available 1,3-dihaloadamantanes with fuming nitric acid. This reaction
proceeds through a series of skeletal transformations, including Grob fragmentation and
transannular cyclization, to form the 2-oxaadamantane core.[3][4]
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o Oxidation and Hydroxymethylation: A plausible direct route involves the selective oxidation of
adamantane to introduce the oxygen at the 2-position, followed by a Friedel-Crafts-type
hydroxymethylation at the 1-position using formaldehyde under acidic conditions.[1]

o Scalable Multigram Synthesis: Recently, a cost-effective, four-step synthesis has been
developed to produce 2-oxaadamantane on a multigram scale, significantly improving its
accessibility for research and development.[5][6]

Synthetic Workflow for 2-Oxaadamantane Core

Skeletal
1,3-Dihalo-adamantane Fuming HNOs Nitroxylation & Grob Fragmentation Rearrangement_u | 114nsannular Cyclization Substituted 2-Oxaadamantane Core

Click to download full resolution via product page

Caption: Conceptual workflow for synthesis via skeletal rearrangement.

Example Experimental Protocol (Conceptual)

The following protocol is a conceptual outline based on the skeletal rearrangement of 1,3-
dichloroadamantane.[3][4]

Objective: Synthesize a 2-oxaadamantane derivative from 1,3-dichloroadamantane.

Materials:

1,3-Dichloroadamantane

Fuming nitric acid

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate
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 Silica gel for column chromatography
o Hexane/Ethyl Acetate solvent system
Procedure:

o Reaction Setup: In a well-ventilated fume hood, dissolve 1,3-dichloroadamantane in a
minimal amount of DCM in a round-bottom flask equipped with a magnetic stirrer and cooled
in an ice bath.

e Reaction: Slowly add fuming nitric acid dropwise to the stirred solution. The reaction is
exothermic and should be controlled carefully.

o Causality Note: Fuming nitric acid acts as both the nitrating agent and the strong acid
catalyst required to initiate the skeletal rearrangement cascade.

» Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by
thin-layer chromatography (TLC) until the starting material is consumed.

o Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated
solution of sodium bicarbonate until gas evolution ceases.

o Self-Validation: The neutralization step is critical to quench the reaction and remove
excess acid, preventing further side reactions during extraction.

o Extraction: Extract the aqueous mixture three times with DCM. Combine the organic layers.

e Drying and Concentration: Dry the combined organic layers over anhydrous magnesium
sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the crude product mixture by silica gel column chromatography using a
hexane/ethyl acetate gradient to isolate the desired 2-oxaadamantane derivatives.

o Characterization: Characterize the purified products using NMR, IR, and mass spectrometry
to confirm their structure.

Chemical Reactivity and Derivatization Potential
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The primary site of reactivity on 2-oxaadamantan-1-ylmethanol is the hydroxymethyl group.
This versatile functional group serves as a synthetic handle for a wide array of chemical
transformations, making the molecule an excellent scaffold for building more complex
structures.

Key Reaction Pathways:

o Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild
reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger
oxidizing agents like potassium permanganate.

« Esterification: Reaction with carboxylic acids or acyl chlorides under standard conditions
(e.q., Fischer esterification or using a coupling agent) yields esters, which can act as
prodrugs or modify the molecule's physical properties.

» Etherification: The alcohol can be converted into an ether via Williamson ether synthesis
(after deprotonation to the alkoxide) or by reaction with an alcohol under acidic conditions.

e Conversion to Halides: Treatment with reagents such as thionyl chloride (SOCI2) or
phosphorus tribromide (PBrs3) can convert the alcohol into the corresponding chloride or
bromide, which are excellent leaving groups for subsequent nucleophilic substitution
reactions.
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Reactivity of the Hydroxymethyl Group

2-Oxaadamantan-1-ylmethanol
(R-CH20H)
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Etherification
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Ether
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Carboxylic Acid
(R-COOH)
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Caption: Key derivatization pathways for 2-oxaadamantan-1-ylmethanol.

Applications in Drug Discovery and Materials
Science

The unigue combination of a rigid, three-dimensional scaffold, modulated lipophilicity, and a
reactive handle makes 2-oxaadamantan-1-ylmethanol a highly attractive building block.

Medicinal Chemistry

The primary driver for using the 2-oxaadamantane core is to improve the drug-like properties of
adamantane-containing compounds.[5][6] Adamantane derivatives are found in approved drugs
like amantadine (antiviral/antiparkinsonian), but their high lipophilicity can lead to poor solubility
and non-specific binding.

» Improved Pharmacokinetics: The ether linkage in the 2-oxaadamantane core reduces the
molecule's logP value compared to its all-carbon analog, which can lead to better aqueous
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solubility and improved absorption and distribution profiles.

» Novel Scaffolds: The hydroxymethyl group allows for the covalent attachment of
pharmacophores.[1] This enables the exploration of new chemical space where the 2-
oxaadamantane cage acts as a rigid anchor to position the pharmacophore optimally within a
biological target's binding site.

» Bioactive Analogs: Derivatives of 2-oxaadamantane have been investigated for various
biological activities. For example, 2-oxaadamantan-5-amine was synthesized as an analog
of amantadine and tested as an NMDA receptor antagonist.[4] Other derivatives have shown
promise as potent inhibitors of soluble epoxide hydrolase (sEH), a target for treating
inflammatory conditions.[4]

Materials Science

The high thermal stability of the adamantane cage is well-known, and this property is retained
in its oxa-analogs.[1] This makes 2-oxaadamantan-1-ylmethanol a candidate for creating
advanced polymers and materials. The hydroxymethyl group can be used as a polymerization
site to incorporate the rigid, thermally stable cage structure into polymer backbones, potentially
leading to materials with high glass transition temperatures and enhanced thermal resilience.

Conclusion

2-Oxaadamantan-1-ylmethanol represents a significant evolution of the classic adamantane
scaffold. By introducing an oxygen heteroatom, it addresses the critical challenge of high
lipophilicity while retaining the structural rigidity and thermal stability that make diamondoids so
valuable. Its accessible synthetic routes and the versatile reactivity of its hydroxymethyl group
position it as a powerful building block for the next generation of therapeutics and high-
performance materials. For medicinal chemists, it offers a refined tool to create compounds
with improved pharmacokinetic profiles. For materials scientists, it provides a robust, thermally
stable core for novel polymer design. As synthetic accessibility continues to improve, the
applications of this unique and promising molecule are poised to expand significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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